N-(4-chlorophenyl)hexadecanamide
Description
N-(4-Chlorophenyl)hexadecanamide is a long-chain fatty acid amide derivative featuring a 4-chlorophenyl group attached to a hexadecanamide backbone. Structurally, it combines the hydrophobic hexadecyl chain with the electron-withdrawing chlorine substituent on the phenyl ring, which influences its physicochemical properties and biological interactions.
Properties
CAS No. |
100172-16-5 |
|---|---|
Molecular Formula |
C22H36ClNO |
Molecular Weight |
366 g/mol |
IUPAC Name |
N-(4-chlorophenyl)hexadecanamide |
InChI |
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)24-21-18-16-20(23)17-19-21/h16-19H,2-15H2,1H3,(H,24,25) |
InChI Key |
OVRHPHDYSKENNR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |
Pictograms |
Irritant |
Synonyms |
HexadecanaMide, N-(4-chlorophenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Amides and Maleimides
Evidence from inhibitory studies against monoacylglycerol lipase (MGL) highlights the role of halogen substitution on phenyl rings. For example:
| Compound | Substituent | IC50 (μM) |
|---|---|---|
| N-(4-Fluorophenyl)maleimide | F | 5.18 |
| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |
| N-(4-Bromophenyl)maleimide | Br | 4.37 |
| N-(4-Iodophenyl)maleimide | I | 4.34 |
Despite the larger atomic size of iodine, bromine and iodine substitutions showed higher inhibitory potency than chlorine, suggesting steric and electronic factors outweigh halogen size in this context .
Insecticidal Activity of N-(4-Chlorophenyl) Derivatives
N-(4-Chlorophenyl)-containing heterocycles, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, demonstrated superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid.
Physicochemical Properties: Retention Time Comparisons
Retention times (HPLC) of related amides reveal trends in hydrophobicity:
| Compound | Retention Time (min) |
|---|---|
| N-Benzylhexadecanamide | 13.6 |
| Oleamide | 28.5 |
| N-(3,4-Dimethoxybenzyl)-hexadecanamide | 14.8 |
The hexadecanamide chain contributes to moderate hydrophobicity, but polar substituents (e.g., methoxy groups) or unsaturated chains (e.g., oleamide) significantly alter retention behavior . N-(4-Chlorophenyl)hexadecanamide’s chlorine atom may increase polarity slightly compared to non-halogenated analogs, though this requires experimental validation.
Structural Analogs: Acetyl vs. Chlorophenyl Substitution
N-(4-Acetylphenyl)hexadecanamide (CAS: 89735-65-9) shares the hexadecanamide backbone but replaces the chlorine atom with an acetyl group. Key differences include:
| Property | This compound | N-(4-Acetylphenyl)hexadecanamide |
|---|---|---|
| Molecular Formula | C22H34ClNO | C24H39NO2 |
| Molar Mass (g/mol) | 376.0 (estimated) | 373.57 |
| Functional Group | Chlorophenyl | Acetylphenyl |
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